1-[(2S)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine
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Overview
Description
1-[(2S)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine is a chemical compound that features a pyrrolidine ring attached to a methanamine group, with a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine typically involves the reaction of 4-methoxyphenylacetonitrile with pyrrolidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The intermediate product is then reduced using a reducing agent like lithium aluminum hydride to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[(2S)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted pyrrolidinylmethanamines.
Scientific Research Applications
1-[(2S)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2S)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include signal transduction and metabolic processes, which can lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-2-propanone
- 4-Methoxybenzylamine
- 1-(4-Methoxyphenyl)-2-propanamine
Uniqueness
1-[(2S)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring and methoxyphenyl group allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H18N2O |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
[(2S)-1-(4-methoxyphenyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C12H18N2O/c1-15-12-6-4-10(5-7-12)14-8-2-3-11(14)9-13/h4-7,11H,2-3,8-9,13H2,1H3/t11-/m0/s1 |
InChI Key |
WBHBKXBFFQVCFD-NSHDSACASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CCC[C@H]2CN |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCCC2CN |
Origin of Product |
United States |
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